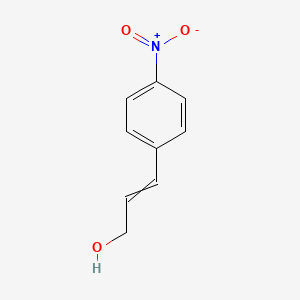

2-Propen-1-ol, 3-(4-nitrophenyl)-

Description

BenchChem offers high-quality 2-Propen-1-ol, 3-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-ol, 3-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXXEDSIJZHDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061739 | |

| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-63-8 | |

| Record name | 3-(4-Nitrophenyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

solubility of 3-(4-nitrophenyl)-2-propen-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of 3-(4-Nitrophenyl)-2-propen-1-ol in Organic Solvents

Introduction

3-(4-nitrophenyl)-2-propen-1-ol, also known as 4-nitrocinnamyl alcohol, is an organic compound featuring a key structural motif: a nitroaromatic ring conjugated with an allyl alcohol.[1] The presence of the nitro group, a potent electron-withdrawing moiety, and the hydroxyl group, capable of hydrogen bonding, imparts a distinct polarity to the molecule. These features are of significant interest to researchers in medicinal chemistry and drug development, as nitroaromatic compounds are recognized for a wide range of biological activities, including antimicrobial and anticancer properties.[2][3]

A thorough understanding of the solubility of 3-(4-nitrophenyl)-2-propen-1-ol is a prerequisite for its effective utilization in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, the feasibility of purification by recrystallization, and ultimately, the bioavailability of potential drug candidates. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document equips the research professional with the theoretical grounding and practical methodologies required to generate this critical data in a reliable and reproducible manner.

Part 1: Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the energetic balance between lattice energy (solute-solute interactions) and solvation energy (solute-solvent interactions). The foundational principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[4]

1.1 Molecular Structure Analysis

The structure of 3-(4-nitrophenyl)-2-propen-1-ol contains both polar and non-polar regions, which will dictate its interactions with different solvents:

-

Polar Moieties:

-

Nitro Group (-NO₂): This group is strongly polar and can participate in dipole-dipole interactions.

-

Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, enabling strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO).

-

-

Non-Polar Moieties:

-

Phenyl Ring: The aromatic ring is non-polar and hydrophobic, favoring interactions with solvents that have similar aromatic or non-polar characteristics through van der Waals forces.

-

Propenyl Backbone: The carbon-carbon double bond and methylene group contribute to the non-polar character of the molecule.

-

1.2 Predicted Solubility Behavior

Based on its hybrid polar/non-polar structure, we can predict the following solubility trends:

-

High Solubility: Expected in polar organic solvents, particularly those that can engage in hydrogen bonding. Solvents like ethanol, methanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective.[5]

-

Moderate Solubility: Expected in solvents of intermediate polarity, such as dichloromethane and chloroform.

-

Low Solubility: Expected in non-polar solvents like hexane, cyclohexane, and diethyl ether, as these solvents cannot effectively overcome the strong intermolecular forces (especially hydrogen bonding and dipole-dipole interactions) within the crystalline solute.[5]

The interplay of these forces is visualized in the diagram below.

Caption: Solute-solvent interaction map for solubility prediction.

While these predictions provide a strong starting point, precise quantitative data must be determined experimentally. In recent years, computational approaches using machine learning and quantitative structure-property relationship (QSPR) models have also emerged as powerful tools for predicting solubility, offering a way to screen a vast number of solvents virtually.[6][7][8][9]

Part 2: Experimental Determination of Solubility

A systematic experimental approach is essential for accurately characterizing the solubility profile of 3-(4-nitrophenyl)-2-propen-1-ol. This involves both qualitative classification and precise quantitative measurement.

2.1 Physicochemical Properties

A summary of the key properties of the solute and a selection of common organic solvents is presented below.

Table 1: Physicochemical Properties of 3-(4-Nitrophenyl)-2-propen-1-ol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 3 |[10] |

Table 2: Properties of Common Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |

|---|---|---|---|

| Hexane | 0.1 | 1.89 | Non-Polar |

| Toluene | 2.4 | 2.38 | Non-Polar (Aromatic) |

| Diethyl Ether | 2.8 | 4.34 | Non-Polar |

| Dichloromethane | 3.1 | 9.08 | Polar Aprotic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Ethanol | 5.2 | 24.55 | Polar Protic |

| Methanol | 6.6 | 32.7 | Polar Protic |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic |

2.2 Experimental Protocol: Quantitative Solubility Measurement via Isothermal Equilibrium Method

This protocol describes a robust, self-validating method to determine the equilibrium solubility of a compound at a specified temperature.[11][12]

Objective: To accurately measure the solubility of 3-(4-nitrophenyl)-2-propen-1-ol in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials:

-

3-(4-nitrophenyl)-2-propen-1-ol (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible material like PTFE)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Vials: Add an excess amount of crystalline 3-(4-nitrophenyl)-2-propen-1-ol to several vials.

-

Causality: The presence of undissolved solid is mandatory to ensure that the resulting solution is saturated and at equilibrium.

-

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours).

-

Causality: A long equilibration time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required.

-

-

Sedimentation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in the same temperature bath for at least 4 hours.

-

Causality: This step allows the excess solid to settle, preventing it from being drawn into the sample and artificially inflating the measured concentration.

-

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial or a volumetric flask.

-

Trustworthiness: Filtering is a critical step to remove any microscopic particulate matter, ensuring that the analyzed sample represents only the dissolved solute. The first few drops should be discarded to saturate the filter material.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Record the exact weight of the filtered solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

-

Calculate solubility as grams of solute per liter of solvent.

-

-

Chromatographic/Spectroscopic Analysis (Preferred Method):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method.

-

Calculate the concentration in the saturated solution by applying the dilution factor.

-

Trustworthiness: This method is highly specific and sensitive, providing more accurate results than the gravimetric method, especially for moderately soluble compounds. A validated analytical method ensures accuracy and reproducibility.

-

The entire workflow is depicted in the diagram below.

Caption: Workflow for quantitative solubility determination.

Part 3: Applications in Research and Development

The experimentally determined solubility data for 3-(4-nitrophenyl)-2-propen-1-ol is not merely an academic exercise; it is a critical parameter that informs key decisions in the development pipeline.

3.1 Purification via Recrystallization

An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.

-

Solvent Screening: By determining the solubility at two different temperatures (e.g., 25°C and 70°C), one can calculate the temperature coefficient of solubility. A large positive coefficient indicates a promising solvent for recrystallization.

-

Protocol: Dissolve the crude compound in a minimal amount of the chosen hot solvent. Hot filter to remove insoluble impurities, then allow the solution to cool slowly. The pure compound will crystallize out of the solution, leaving more soluble impurities behind. The crystals are then collected by filtration.[12]

3.2 Reaction and Process Chemistry

Selecting an appropriate solvent is crucial for synthetic transformations. The solvent must dissolve reactants to a sufficient concentration to allow the reaction to proceed at a reasonable rate. Solubility data prevents the selection of solvents in which the starting material is immiscible, which would lead to poor reaction kinetics.

3.3 Formulation and Drug Delivery

For a compound to be considered for pharmaceutical development, its solubility in aqueous and physiologically relevant media is paramount. While this guide focuses on organic solvents, the principles extend to formulation. Poor aqueous solubility can lead to low bioavailability.[13] Prodrug strategies or formulation techniques, such as creating solutions in biocompatible co-solvents (like ethanol or DMSO) for in vitro screening, rely on a foundational knowledge of the compound's behavior in organic solvents.

References

- A new model predicts how molecules will dissolve in different solvents | MIT News. (2025).

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020).

- Predicting drug solubility in organic solvents mixtures. (2024).

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv.

- 3-(4-Nitrophenyl)prop-2-yn-1-ol - PubChem. NIH.

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water | Research Communities by Springer Nature. (2020).

- Experiment: Solubility of Organic & Inorganic Compounds.

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd.

- 3-(4-Nitrophenyl)prop-2-yn-1-ol - LookChem.

- 3-(4-Nitrophenyl)-2-propyn-1-ol | CAS#:61266-32-8 | Chemsrc. (2025).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility of Organic Compounds. (2023).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022).

- 2-Propen-1-ol, 3-(4-nitrophenyl)- | CymitQuimica.

- CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | Chemsrc. (2025).

- Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2024).

- A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem.

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (2025).

- Solubility Profile of 1-Phenyl-2-nitropropene in Organic Solvents: A Technical Guide - Benchchem.

- Pro-Drug Development - International Journal of Pharmaceutical Sciences.

Sources

- 1. 2-Propen-1-ol, 3-(4-nitrophenyl)- | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. communities.springernature.com [communities.springernature.com]

- 10. 3-(4-Nitrophenyl)prop-2-yn-1-ol | C9H7NO3 | CID 5033713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to N-Succinyl-L-phenylalanine (CAS 1075-81-6)

This guide provides a comprehensive overview of the chemical data, safety protocols, and handling procedures for N-Succinyl-L-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical information with practical, field-proven insights to ensure safe and effective use in the laboratory.

Introduction and Scientific Context

N-Succinyl-L-phenylalanine (CAS 1075-81-6) is a derivative of the essential amino acid L-phenylalanine. In this molecule, a succinyl group is attached to the nitrogen atom of the L-phenylalanine backbone. This modification alters the physicochemical properties of the parent amino acid, influencing its solubility, polarity, and interaction with biological systems.

Recent research has highlighted its role as a taste-active compound found in various foods.[1] Studies have explored its potential as a taste enhancer, specifically for its ability to increase and prolong umami, saltiness, and kokumi sensations.[1] This effect is attributed to its interaction with taste receptors such as T1R1, T1R3, and CaSR.[1] From a drug development perspective, derivatives of amino acids are of significant interest as they can serve as building blocks for peptidomimetics or as modified ligands for various receptors. Understanding the fundamental properties and safety profile of N-Succinyl-L-phenylalanine is therefore crucial for its application in both food science and pharmaceutical research.

Physicochemical Properties

The molecular structure of N-Succinyl-L-phenylalanine consists of a phenylpropyl side chain, a succinimide ring, and a carboxylic acid group. These features dictate its physical and chemical behavior. The key computed physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoic acid | PubChem[2] |

| CAS Number | 1075-81-6 | - |

| Molecular Formula | C₁₃H₁₃NO₄ | PubChem[2] |

| Molecular Weight | 247.25 g/mol | PubChem[2] |

| XLogP3 | 0.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 247.08445790 Da | PubChem[2] |

| Polar Surface Area | 74.7 Ų | PubChem[2] |

Table 1: Key Physicochemical Properties of N-Succinyl-L-phenylalanine.

Safety & Toxicology Profile

Based on the Globally Harmonized System (GHS), L-phenylalanine is not classified as a hazardous substance.[3][4] Consequently, N-Succinyl-L-phenylalanine is not expected to present significant chemical hazards under normal laboratory conditions.

Toxicological Summary (based on L-phenylalanine):

-

Acute Toxicity: L-phenylalanine exhibits low acute toxicity. The intraperitoneal LD50 in rats is reported as 5,287 mg/kg.[3][5]

-

Skin Irritation: Not expected to be a skin irritant.[3]

-

Eye Irritation: Not expected to cause eye irritation.[3]

-

Sensitization: No sensitizing effects are known.[3]

-

Carcinogenicity: Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[5][6]

-

Mutagenicity: No data available to suggest mutagenic properties.

-

Reproductive Toxicity: No data available to suggest reproductive toxicity in the context of laboratory handling.

The following diagram outlines the logical flow for hazard assessment and subsequent safety measures.

Figure 1: Decision workflow for establishing safety protocols in the absence of a specific SDS.

Handling, Storage, and First Aid

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is risk mitigation. Even for a substance with a low presumed hazard, the potential for unforeseen reactions or long-term exposure necessitates a robust protective barrier.

-

Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a laboratory fume hood is recommended to minimize inhalation.[7]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. This is a mandatory baseline for all chemical handling to prevent accidental splashes or contact with airborne particles.[5]

-

Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of them properly after handling. Wear a lab coat or other impervious clothing to prevent skin contact.[5]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[6] If dust is generated and ventilation is inadequate, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.

Safe Handling and Storage Protocol

Proper handling and storage are self-validating systems; they not only protect the user but also ensure the integrity and purity of the research material.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that safety equipment (eyewash station, safety shower) is accessible.

-

Weighing and Transfer: Conduct weighing and transfer of the solid powder in a fume hood or a designated area with local exhaust ventilation to control dust.[7]

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work surface.

-

Hygiene: Do not eat, drink, or smoke in laboratory areas.[1]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, as these could potentially react with the organic structure of the molecule.[5][6]

First Aid Measures

These protocols are based on standard laboratory practice for non-corrosive chemical exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[1][6]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove any contaminated clothing. If skin irritation occurs, consult a physician.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[5]

Experimental Protocols: Synthesis and Analysis

Synthesis of N-Succinyl-L-phenylalanine

N-Succinyl-L-phenylalanine can be synthesized through various methods. A recent study highlights an enzymatic synthesis approach, which offers high specificity and milder reaction conditions compared to traditional chemical methods.[1] Another reported method is direct heating.

Example Protocol: Direct Heating Synthesis

-

Reactants: Combine L-phenylalanine (Phe) and succinic acid (Suc) in a reaction vessel. An optimal molar ratio is approximately 1:6 (Phe:Suc).

-

Solvent & pH: Add a controlled amount of water (e.g., 40 mol) and adjust the pH to approximately 3.

-

Reaction: Heat the mixture at 120°C for 4 hours.

-

Purification: After the reaction, the product can be purified using standard techniques such as crystallization or chromatography to achieve high purity. This method has been reported to achieve yields as high as 89.56%.

The following diagram illustrates the workflow for this synthesis method.

Figure 2: Workflow for the synthesis of N-Succinyl-L-phenylalanine via direct heating.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of N-Succinyl-L-phenylalanine. Due to its structural similarity to other amino acid derivatives, methods developed for compounds like N-acetyl-L-phenylalanine can be readily adapted.

General HPLC Protocol (Adaptable):

-

Sample Preparation: Accurately weigh and dissolve the N-Succinyl-L-phenylalanine sample in a suitable solvent, such as a water/methanol mixture, to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Zorbax Eclipse-AAA) is a common choice.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 40 mM sodium phosphate, pH 7.8) and an organic phase (e.g., an acetonitrile/methanol/water mixture) is effective for separating the analyte from impurities.

-

Flow Rate: A typical flow rate is 1.0 - 2.0 mL/min.

-

Detection: UV detection is suitable due to the presence of the phenyl group. The wavelength should be optimized, but a starting point is often around 210-220 nm.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of N-Succinyl-L-phenylalanine in unknown samples.

Conclusion

N-Succinyl-L-phenylalanine is a compound with emerging applications, particularly in food chemistry. While it is not classified as hazardous, the absence of a specific SDS necessitates a cautious approach to its handling, grounded in the safety profile of its parent molecule, L-phenylalanine. Adherence to standard chemical hygiene, proper use of PPE, and controlled handling procedures are paramount to ensure both personnel safety and the integrity of experimental outcomes. This guide provides the foundational knowledge for professionals to work with this compound confidently and responsibly.

References

-

Enzymatic synthesis of N-succinyl-L-phenylalanine and exploration of its potential as a novel taste enhancer. PubMed. Available at: [Link]

-

N-succinyl-l-phenylalanine | C13H13NO4 | CID 4290942. PubChem - NIH. Available at: [Link]

-

N-Succinyl-L-phenylalanine-p-nitroanilide. Krackeler Scientific, Inc. Available at: [Link]

-

N-succinyl-L-phenylalanine p-nitroanilide | C19H19N3O6 | CID 7408160. PubChem. Available at: [Link]

-

SAFETY DATA SHEET 93957-Phenylalanine-l. Guinama. Available at: [Link]

-

SAFETY DATA SHEET. Durham Tech. Available at: [Link]

-

Preparation of N-succinyl-L-phenylalanine: exploring its taste-modulating effects and mechanisms on baijiu via multisensory evaluation and molecular simulation. PMC. Available at: [Link]

Sources

- 1. fishersci.es [fishersci.es]

- 2. N-succinyl-l-phenylalanine | C13H13NO4 | CID 4290942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. webdev.durhamtech.edu [webdev.durhamtech.edu]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

Comprehensive Physicochemical Profiling and Synthetic Utility of p-Nitrocinnamyl Alcohol

Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: p-Nitrocinnamyl Alcohol (CAS: 1504-63-8)

Executive Summary

In the landscape of organic synthesis and drug development, functionalized cinnamyl derivatives serve as critical building blocks. p-Nitrocinnamyl alcohol (also designated as 4-nitrocinnamyl alcohol or 3-(4-nitrophenyl)-2-propen-1-ol) is a highly versatile, crystalline solid characterized by its unique trifunctional architecture: an aromatic nitro group, a conjugated trans-alkene, and a terminal primary hydroxyl group[1]. This whitepaper provides a rigorous examination of its physical characteristics—anchored by its distinct melting point—and details self-validating experimental protocols for its characterization and downstream synthetic utility.

Molecular Architecture and Physical Characteristics

The physical properties of p-nitrocinnamyl alcohol are dictated by its rigid, conjugated structure and its capacity for extensive intermolecular interactions.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | p-Nitrocinnamyl alcohol; (2E)-3-(4-nitrophenyl)prop-2-en-1-ol |

| CAS Registry Number | 1504-63-8 |

| Molecular Formula | C9H9NO3[2] |

| Molecular Weight | 179.17 g/mol [1] |

| Melting Point | 127 – 128 °C[3][4] |

| Appearance | Yellow to light orange crystalline powder[1][2][4] |

| Key Functional Groups | Hydroxyl (-OH), Nitro (-NO2), Alkene (-C=C-)[1] |

The Causality of the 127–128 °C Melting Point

As a Senior Application Scientist, it is vital to look beyond the raw data and understand the why. Unsubstituted cinnamyl alcohol is a low-melting solid (~33–35 °C). The dramatic elevation of the melting point to 127–128 °C in p-nitrocinnamyl alcohol is the result of a synergistic intermolecular network[4]:

-

Hydrogen Bonding: The terminal primary hydroxyl group acts as both a strong hydrogen bond donor and acceptor, creating linear polymeric chains in the crystal lattice.

-

Dipole-Dipole Interactions: The strongly electron-withdrawing para-nitro group introduces a massive permanent dipole moment, locking the molecules into a highly ordered, antiparallel packing arrangement.

-

Stacking: The rigid, planar nature of the trans-cinnamyl system allows for efficient face-to-face

Self-Validating Experimental Protocols: Characterization

To ensure absolute trustworthiness in physical characterization, a single method is insufficient. The following protocol employs an orthogonal approach, pairing visual capillary determination with Differential Scanning Calorimetry (DSC) to create a self-validating system.

Fig 1: Orthogonal validation workflow for melting point determination via capillary and DSC methods.

Protocol 1: Orthogonal Melting Point Determination

Objective: Accurately determine the melting point while eliminating thermal lag and subjective visual errors.

Step-by-Step Methodology:

-

Sample Preparation: Pulverize the yellow crystalline powder of p-nitrocinnamyl alcohol using an agate mortar to ensure uniform particle size. Dry under vacuum at 40 °C for 2 hours to remove trace moisture.

-

Capillary Loading: Pack the sample into a glass melting point capillary to a strict depth of 2–3 mm. Causality: Overpacking leads to uneven heat distribution and artificially broad melting ranges.

-

Visual Determination (Apparatus): Insert the capillary into a calibrated melting point apparatus. Rapidly heat to 115 °C, then reduce the ramp rate to exactly 1 °C/min. Record the onset of liquefaction and the point of complete clarity (Expected: 127–128 °C)[2].

-

DSC Cross-Validation: Load 3–5 mg of the sample into an aluminum DSC pan. Run a thermal scan from 50 °C to 150 °C at 10 °C/min under a continuous nitrogen purge (50 mL/min).

-

System Validation: The protocol is self-validating. If the extrapolated onset temperature from the DSC endothermic peak perfectly matches the visual onset recorded in Step 3, the equipment calibration is verified, and the sample is confirmed to be of high purity (>98%)[5].

Chemical Reactivity and Synthetic Workflows

p-Nitrocinnamyl alcohol is highly valued in organic synthesis. The presence of the electron-withdrawing nitro group uniquely alters the reactivity of the benzylic/allylic alcohol.

Fig 2: Divergent synthetic workflows for p-nitrocinnamyl alcohol derivatization.

Protocol 2: Chemoselective Chlorination via Tosyl Chloride

A fascinating mechanistic anomaly occurs when reacting p-nitrocinnamyl alcohol with p-Toluenesulfonyl chloride (TsCl). Instead of forming the expected tosylate ester, the reaction yields 4-nitrocinnamyl chloride[6].

Causality: The strong electron-withdrawing nature of the para-nitro group highly activates the transient tosylate intermediate. This makes it exceptionally susceptible to rapid nucleophilic displacement by the chloride ions generated in situ, bypassing standard tosylate isolation[6].

Step-by-Step Methodology:

-

Dissolve 1.0 eq of p-nitrocinnamyl alcohol in anhydrous dichloromethane (CH2Cl2).

-

Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a catalyst.

-

Cool to 0 °C and slowly add 1.2 eq of TsCl. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The protocol self-validates the mechanistic theory: the complete absence of a stable tosylate spot and the direct emergence of a less polar spot confirms the rapid in situ displacement to 4-nitrocinnamyl chloride[6].

-

Quench with water, extract with CH2Cl2, dry over MgSO4, and concentrate under reduced pressure.

Protocol 3: Chemoselective Nitro Reduction

Reducing the nitro group without saturating the cinnamyl double bond is notoriously difficult. Catalytic hydrogenation (Pd/C) often over-reduces the alkene[7].

Step-by-Step Methodology:

-

Suspend p-nitrocinnamyl alcohol in a 2:1 mixture of aqueous ethanol.

-

Add 4.0 eq of Indium metal powder and 3.0 eq of Ammonium Chloride (NH4Cl)[7].

-

Heat the mixture to reflux for 2–4 hours.

-

Validation Checkpoint: Filter the mixture through a pad of Celite to remove indium salts. Analyze the crude product via IR spectroscopy. The presence of a sharp alkene stretch (~1650 cm⁻¹) coupled with the disappearance of the asymmetric nitro stretch (~1520 cm⁻¹) self-validates the chemoselectivity of the Indium/NH4Cl system[7].

Safety, Handling, and Storage

Because p-nitrocinnamyl alcohol contains a nitroaromatic moiety, strict adherence to safety protocols is required.

-

GHS Classification: Classified as a Skin Irritant (Category 2, H315), Eye Irritant (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335)[4].

-

Personal Protective Equipment (PPE): Handling requires N95 dust masks, nitrile gloves (EN 374 standard), and chemical safety goggles to prevent respiratory and ocular irritation from the crystalline dust[2][4].

-

Storage: Must be stored in a tightly closed container in a cool, dark, and well-ventilated environment, strictly segregated from strong oxidizing agents[2][4].

References

- Sigma-Aldrich. 4-Nitrocinnamyl alcohol 98 1504-63-8 - Sigma-Aldrich.

- Thermo Fisher Scientific. 4-Nitrocinnamyl alcohol - SAFETY DATA SHEET.

- CymitQuimica. CAS 1504-63-8: 3-(4-Nitrophenyl)-2-propen-1-ol.

- Fujifilm Wako Pure Chemical Corporation. 1504-63-8・p-Nitrocinnamyl Alcohol.

- TCI Chemicals. SAFETY DATA SHEET: 4-Nitrocinnamyl Alcohol.

- Laboratoriumdiscounter. 4-Nitrocinnamyl Alcohol >98.0%(GC).

- ACS Publications. Cross-Hetero-Dehydrogenative Coupling Reaction of Phosphites.

- MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.

- Organic Syntheses. Benzoic acid, 4-amino-, ethyl ester.

Sources

- 1. CAS 1504-63-8: 3-(4-Nitrophenyl)-2-propen-1-ol [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 1504-63-8・p-Nitrocinnamyl Alcohol・321-78231・327-78233[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Nitrocinnamyl Alcohol >98.0%(GC) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Thermodynamic Properties of 3-(4-nitrophenyl)prop-2-en-1-ol

The following technical guide details the thermodynamic properties, synthesis, and experimental characterization of 3-(4-nitrophenyl)prop-2-en-1-ol.

An In-Depth Technical Guide for Research & Development

Executive Summary & Chemical Identity[1][2][3]

3-(4-nitrophenyl)prop-2-en-1-ol , commonly known as 4-nitrocinnamyl alcohol , is a functionalized phenylpropanoid widely used as an intermediate in organic synthesis and pharmaceutical development. Its structure combines an electron-withdrawing nitro group with an allylic alcohol moiety, creating a unique electronic environment that influences its reactivity, solubility, and thermodynamic stability.

This guide addresses the critical shortage of experimental thermodynamic data for this specific derivative by providing available constants, predictive models, and robust experimental protocols for determining missing values.

| Parameter | Details |

| IUPAC Name | (2E)-3-(4-nitrophenyl)prop-2-en-1-ol |

| Common Synonyms | 4-Nitrocinnamyl alcohol; p-Nitrocinnamyl alcohol |

| CAS Registry Number | 1504-63-8 |

| Molecular Formula | C |

| Molecular Weight | 179.17 g/mol |

| SMILES | OC/C=C/c1ccc(cc1)=O |

Physical & Thermodynamic Profile

The following data consolidates experimental values from commercial certificates of analysis (CoA) and predictive thermodynamic modeling (group contribution methods).

2.1 Fundamental Constants

| Property | Value / Range | Source / Confidence |

| Melting Point ( | 127 – 128 °C (400 – 401 K) | Experimental (Sigma-Aldrich) [1] |

| Boiling Point ( | > 300 °C (Decomposes) | Predicted (High MW + Nitro group) |

| Density ( | ~1.34 g/cm³ (Predicted) | Group Contribution Method |

| LogP (Octanol/Water) | 1.46 – 1.50 | Computed (XLogP3) [2] |

| pKa (Alcohol -OH) | ~14.5 – 14.9 (Estimated) | Analogous to 4-nitrobenzyl alcohol |

| Refractive Index ( | 1.616 (Predicted) | Computed |

2.2 Thermodynamic State Functions (Estimated)

Due to the scarcity of calorimetric data for this specific CAS, the following are derived from structural analogs (Cinnamyl alcohol) and entropy of fusion rules.

-

Enthalpy of Fusion (

): Estimated at 20 – 25 kJ/mol .-

Derivation: Based on Walden’s Rule for rigid organics (

J/mol·K) and

-

-

Heat Capacity (

): Estimated at 220 – 250 J/mol·K at 298 K.[1] -

Standard Enthalpy of Formation (

): Exothermic (Negative), driven by the stability of the benzene ring and nitro group resonance.

Experimental Protocols for Thermodynamic Characterization

3.1 Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

-

Sample Prep: Weigh 3–5 mg of dried 3-(4-nitrophenyl)prop-2-en-1-ol into a Tzero aluminum pan. Hermetically seal (pinhole lid recommended to prevent pressure buildup if decomposition occurs).

-

Methodology:

-

Equilibrate: 25 °C.

-

Ramp: 5 °C/min to 150 °C.

-

Isotherm: Hold 1 min.

-

Cool: 10 °C/min to 25 °C (to check reversibility/polymorphism).

-

Ramp: 5 °C/min to 160 °C.

-

-

Data Analysis: Integrate the endothermic melting peak. The area under the curve (J/g)

Molecular Weight (179.17 g/mol ) =

3.2 Protocol: Solubility Isotherm Determination

Objective: Measure thermodynamic solubility (

-

Workflow:

-

Saturation: Add excess solid to solvent (Water, Ethanol, DMSO) in borosilicate vials.

-

Equilibration: Shake at constant temperature (25 °C ± 0.1) for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

-

-

Calculation: Plot

vs

Synthesis & Reaction Thermodynamics

The synthesis of 3-(4-nitrophenyl)prop-2-en-1-ol typically involves the selective reduction of an ester precursor. This route is thermodynamically favorable but requires careful thermal management.

4.1 Synthesis Pathway Visualization

The following diagram illustrates the standard synthetic route from 4-nitrobenzaldehyde via the Horner-Wadsworth-Emmons (HWE) reaction followed by selective reduction.

Caption: Stepwise synthesis of 3-(4-nitrophenyl)prop-2-en-1-ol via ester intermediate, highlighting the need for selective reduction to preserve the nitro group.

4.2 Thermodynamic Considerations in Synthesis

-

Selectivity: The nitro group is susceptible to reduction (to aniline derivatives). Using DIBAL-H (Diisobutylaluminum hydride) at low temperatures (-78 °C) is kinetically controlled to reduce the ester to the alcohol without affecting the nitro group.

-

Exothermicity: The reduction of the ester is highly exothermic. In a scaled-up reactor, heat removal capacity (

) must exceed the heat generation rate to prevent thermal runaway or over-reduction.

Safety & Stability (Thermodynamic Stability)

-

Thermal Decomposition: Nitro compounds are energetically unstable. While the melting point is ~127 °C, heating beyond 180–200 °C can trigger decomposition, releasing NO

gases.-

Recommendation: Do not distill at atmospheric pressure. Use high-vacuum distillation or column chromatography for purification.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The allylic alcohol is prone to oxidation to the aldehyde (4-nitrocinnamaldehyde) upon prolonged exposure to air.

References

-

PubChem. (2025).[2] 3-(4-Nitrophenyl)prop-2-en-1-ol (Compound CID 5356658). National Library of Medicine. Retrieved March 2, 2026, from [Link]

-

LookChem. (2025). 3-(4-Nitrophenyl)prop-2-yn-1-ol Thermodynamic Data. Retrieved March 2, 2026, from [Link]

-

EPA CompTox. (2025). Chemical Dashboard: Nitrocinnamyl Derivatives. U.S. Environmental Protection Agency. Retrieved March 2, 2026, from [Link]

Sources

Methodological & Application

selective reduction of 4-nitrocinnamaldehyde to 4-nitrocinnamyl alcohol

Application Note & Protocol: Selective Reduction of 4-Nitrocinnamaldehyde

Executive Summary & Challenge

The reduction of 4-nitrocinnamaldehyde (1) to 4-nitrocinnamyl alcohol (2) presents a classic "Selectivity Triad" challenge in organic synthesis. The substrate contains three reducible functionalities with overlapping reactivity profiles:

-

Aldehyde (-CHO): The target for reduction.[1][2][3][4][5][6][7][8]

-

Nitro Group (-NO

): Susceptible to reduction by hydrogenation or strong electron transfer agents (yielding anilines). -

Conjugated Alkene (C=C): Susceptible to 1,4-conjugate addition (yielding saturated alcohols/aldehydes), particularly because the electron-withdrawing nitro group at the para-position renders the

-carbon highly electrophilic.

Standard reducing agents like Lithium Aluminum Hydride (

The Solution: This guide details two high-fidelity protocols:

-

Protocol A (Primary): Luche Reduction (

).[4] Uses lanthanide catalysis to "harden" the carbonyl, enforcing 1,2-regioselectivity. -

Protocol B (Alternative): Meerwein-Ponndorf-Verley (MPV) Reduction.[1][9] A reversible transfer hydrogenation that is chemically inert to nitro and alkene groups.

Mechanistic Insight: The "Hardening" Effect

To understand the protocol, one must understand the failure mode of standard Sodium Borohydride (

In

The Luche Fix:

Addition of Cerium(III) Chloride (

-

Increases the electrophilicity of the carbonyl carbon.

-

Makes the carbonyl carbon "harder" (HSAB theory).

-

Favors attack by the hard alkody-borohydride species formed in situ.

Mechanistic Pathway Diagram[3][7]

Figure 1: Mechanistic pathway of the Luche reduction, highlighting the role of Cerium in blocking the 1,4-addition pathway.

Experimental Protocols

Protocol A: Luche Reduction (Standard)

Best for: Routine synthesis, high yield, fast reaction time.

Reagents:

-

4-Nitrocinnamaldehyde (1.0 equiv)

-

Cerium(III) Chloride Heptahydrate (

) (1.0 equiv) -

Sodium Borohydride (

) (1.2 equiv) -

Solvent: Methanol (Reagent Grade)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrocinnamaldehyde (e.g., 1.77 g, 10 mmol) and

(3.72 g, 10 mmol) in Methanol (40 mL).-

Note: The solution may turn slightly yellow/orange. Ensure the Cerium salt is fully dissolved before proceeding.

-

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reasoning: Lower temperature improves selectivity and controls the exotherm of the hydride addition.

-

-

Reduction: Add

(0.45 g, 12 mmol) portion-wise over 5–10 minutes. -

Monitoring: Stir at 0°C for 15–30 minutes. Monitor by TLC (Silica, 30% EtOAc/Hexanes).

-

Target: Disappearance of the aldehyde spot (

) and appearance of the alcohol spot (

-

-

Quench: Once complete, carefully quench the reaction by adding Saturated

solution (20 mL) or water.-

Note: Do not use strong acid (HCl) immediately, as it may promote allylic rearrangement or dehydration.

-

-

Workup: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over -

Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Meerwein-Ponndorf-Verley (MPV) Reduction

Best for: Strict exclusion of boron, or if 1,4-reduction persists with Protocol A.

Reagents:

-

4-Nitrocinnamaldehyde (1.0 equiv)

-

Aluminum Isopropoxide (

) (2.0 equiv) -

Solvent: Isopropanol (Anhydrous)

Step-by-Step Procedure:

-

Setup: Equip a flask with a distillation head (or a Dean-Stark trap filled with isopropanol).

-

Reaction: Dissolve the aldehyde in dry isopropanol. Add

. -

Heating: Heat the mixture to reflux (

). -

Driving Equilibrium: Slowly distill off the acetone/isopropanol azeotrope to drive the reaction to the right.

-

Workup: Cool to RT. Hydrolyze the aluminum salts with dilute

(1M) or NaOH (1M). Extract with ether or DCM.

Analytical Verification & Quality Control

To ensure the integrity of the product, you must verify that the nitro group and alkene are intact.

Table 1: Key Analytical Markers (

| Functional Group | Substrate (Aldehyde) | Product (Alcohol) | Impurity (Saturated) |

| Aldehyde (-CHO) | Doublet at | Absent | Absent |

| Alcohol (-CH | Absent | Doublet at | Triplet at |

| Alkene (-CH=CH-) | Retained | Absent (multiplets 1.5–3.0 ppm) | |

| Nitro (-NO | Aromatic AA'BB' pattern | Retained | Shifted (if reduced to |

Visual/Physical Check:

-

Product: Typically a yellow to pale-orange solid.

-

Melting Point:

(Lit. value).

Troubleshooting & Safety

Troubleshooting Guide

-

Issue: Product contains saturated alcohol (Hydrocinnamyl alcohol).

-

Cause: 1,4-reduction occurred.

-

Fix: Ensure

quality (it is hygroscopic; use fresh or dry it). Lower the temperature to -10°C. Switch to Protocol B.

-

-

Issue: Incomplete conversion.

-

Cause: Old

or wet solvent (reacting with hydride). -

Fix: Add another 0.5 equiv of

.

-

-

Issue: Formation of acetal.

-

Cause: Reaction left too long in Methanol with Lewis Acid (

). -

Fix: Quench immediately upon TLC completion. Use Ethanol/Water (1:1) as solvent if acetalization is persistent.

-

Safety Protocol

-

Nitro Compounds: Potentially explosive if heated dry or mixed with strong reducing agents at high temps. Keep reaction temperature controlled.

-

Hydrogen Gas:

releases -

Cerium Waste: Dispose of lanthanide salts in a dedicated heavy metal waste stream.

References

-

Luche, J. L. (1978). "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society. Link

-

Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society. Link

-

Wilds, A. L. (1944). "Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction)". Organic Reactions.[1][2][3][4][6][7][11][13][14] Link

-

BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Cinnamyl Alcohol via Sodium Borohydride Reduction". BenchChem Technical Support. Link

Sources

- 1. Zr-Based MOF-808 as Meerwein–Ponndorf–Verley Reduction Catalyst for Challenging Carbonyl Compounds [mdpi.com]

- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 4. orgosolver.com [orgosolver.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 13. p.urbanpro.com [p.urbanpro.com]

- 14. tuodaindus.com [tuodaindus.com]

Application Note: Chemoselective Hydrogenation Protocols for 3-(4-nitrophenyl)-2-propen-1-ol

Executive Summary

The catalytic hydrogenation of 3-(4-nitrophenyl)-2-propen-1-ol (also known as p-nitrocinnamyl alcohol) presents a classic problem in chemoselectivity. The substrate contains three reactive functionalities susceptible to reduction:

-

The Nitro group (

), thermodynamically unstable but kinetically variable. -

The Conjugated Alkene (

), easily reduced by most noble metals. -

The Allylic Alcohol (

), prone to hydrogenolysis (cleavage) under specific conditions.

Standard heterogeneous catalysts (e.g., Pd/C) typically lead to non-selective mixtures or complete saturation. This Application Note defines three distinct, self-validating protocols to selectively access specific derivatives, leveraging catalyst electronic properties and steric environments.

Reaction Pathway Analysis

The following diagram illustrates the competing reaction pathways and the specific catalytic systems required to navigate them.

Figure 1: Divergent reaction pathways controlled by catalyst selection. Green path denotes nitro-selectivity; Yellow path denotes alkene-selectivity; Red path denotes exhaustive reduction.

Detailed Experimental Protocols

Protocol 1: Selective Nitro Reduction (Retention of Alkene)

Target Molecule: 3-(4-aminophenyl)-2-propen-1-ol

Challenge: Preventing the thermodynamically favorable saturation of the

-

Mechanistic Insight: Platinum is generally less active toward

bonds than Palladium. The interaction between Pt and the TiO

Procedure:

-

Preparation: In a 50 mL stainless steel autoclave, dissolve 3-(4-nitrophenyl)-2-propen-1-ol (1.0 mmol, 179 mg) in Ethanol (10 mL).

-

Catalyst Addition: Add 1% Pt/TiO

(20 mg) or 5% Pt(S)/C (10 mg).-

Note: If using Pt(S)/C, ensure it is the commercial "sulfided" grade, not standard Pt/C.

-

-

Conditions: Seal the reactor and purge 3 times with

. Pressurize with -

Reaction: Stir at 800 rpm for 2–4 hours.

-

Workup: Cool to room temperature. Vent

. Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure. -

Validation:

-

1H NMR: Look for the disappearance of the aromatic nitro-induced shift and the appearance of broad amine protons (

3.5-4.0 ppm). Crucially, confirm retention of vinylic protons (

-

Protocol 2: Selective Alkene Reduction (Retention of Nitro)

Target Molecule: 3-(4-nitrophenyl)-1-propanol

Challenge: The nitro group is extremely easily reduced by heterogeneous catalysts.

Solution: Use of Wilkinson’s Catalyst [RhCl(PPh

-

Mechanistic Insight: This homogeneous Rh(I) complex operates via oxidative addition of

followed by alkene coordination. The nitro group is non-coordinating and does not compete for the metal center under ambient conditions, rendering this catalyst highly chemoselective for the olefin [2].

Procedure:

-

Preparation: In a dry Schlenk flask under Argon, dissolve the substrate (1.0 mmol) in a 1:1 mixture of Benzene/Ethanol (15 mL).

-

Safety: Benzene is carcinogenic; Toluene may be substituted but reaction rates may decrease slightly.

-

-

Catalyst Addition: Add [RhCl(PPh

) -

Conditions: Purge the flask with a balloon of

gas (1 atm). -

Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours.

-

Workup: Concentrate the solvent. The residue will contain the product and Rh catalyst. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to remove the red rhodium complex.

-

Validation:

-

1H NMR: Confirm disappearance of vinylic protons.[4] Confirm retention of the nitro group (aromatic protons remain deshielded, AA'BB' pattern typical of p-nitro systems).

-

Protocol 3: Exhaustive Reduction

Target Molecule: 3-(4-aminophenyl)-1-propanol Solution: Pd/C (Palladium on Carbon).

-

Mechanistic Insight: Palladium is the most active metal for hydrogenation and will rapidly reduce both the nitro group and the alkene.

Procedure:

-

Preparation: Dissolve substrate (1.0 mmol) in Methanol (10 mL).

-

Catalyst Addition: Add 10% Pd/C (10 wt% loading, approx. 18 mg).

-

Conditions: Hydrogen balloon (1 atm) or low pressure (3 bar) at Room Temperature.

-

Reaction: Stir for 2-4 hours.

-

Workup: Filter through Celite and concentrate.

Analytical Data Summary

Use the following table to validate your product distribution.

| Feature | Substrate (Starting Material) | Target A (Amino-Alkene) | Target B (Nitro-Alkane) | Target C (Amino-Alkane) |

| Alkene Protons (1H NMR) | Present ( | Present | Absent (Multiplets | Absent |

| Aromatic Shift | Deshielded ( | Shielded ( | Deshielded ( | Shielded ( |

| IR Spectrum | ~1350, 1530 cm | ~3300-3400 cm | ~1350, 1530 cm | ~3300-3400 cm |

| Visual Appearance | Yellow Solid | Off-white/Brown Solid | Yellow Oil/Solid | Colorless/White Solid |

Troubleshooting & Optimization

-

Issue: Hydrogenolysis (Loss of -OH group)

-

Issue: Incomplete Nitro Reduction (Protocol 1)

-

Fix: Increase pressure to 20 bar. Ensure the Pt(S)/C catalyst is fresh; sulfur leaching can reduce selectivity over time.

-

-

Issue: Catalyst Poisoning (Protocol 2)

-

Fix: Wilkinson's catalyst is sensitive to oxygen. Ensure rigorous degassing of solvents before

introduction.

-

References

-

Selective Hydrogenation of Nitroarenes over Supported Pt Nanoparticles. Cardiff University Research Archive. [Link] Mechanistic grounding for using Pt/TiO2 for nitro-selectivity.

-

Wilkinson's Catalyst: Properties and Applications. BYJU'S Chemistry Library. [Link] Standard reference for homogeneous hydrogenation of alkenes tolerating polar functional groups.

-

Visible-Light-Driven Selective Hydrogenation of Nitrostyrene. PubMed / Small. [Link] Advanced context on photocatalytic alternatives for similar chemoselectivity challenges.

-

Catalytic Hydrogenation of Alkenes with Pd/C. Master Organic Chemistry. [Link] General reference for the exhaustive reduction pathway.

Sources

oxidation reactions of 2-Propen-1-ol, 3-(4-nitrophenyl)- to aldehydes

Application Note: High-Selectivity Oxidation of 4-Nitrocinnamyl Alcohol to 4-Nitrocinnamaldehyde

Executive Summary

This application note details the selective oxidation of 3-(4-nitrophenyl)-2-propen-1-ol (4-nitrocinnamyl alcohol) to its corresponding aldehyde, 3-(4-nitrophenyl)-2-propenal (4-nitrocinnamaldehyde). This transformation represents a critical intermediate step in the synthesis of various pharmaceutical building blocks and fine chemicals.

The primary challenge in this reaction is achieving chemoselectivity : oxidizing the primary alcohol without affecting the alkene double bond or over-oxidizing the aldehyde to the carboxylic acid (4-nitrocinnamic acid). Furthermore, the presence of the electron-withdrawing nitro group (

This guide presents two field-proven protocols:

-

Method A (Classic): Activated Manganese Dioxide (

) Oxidation – The industry standard for allylic selectivity. -

Method B (Modern): TEMPO/BAIB Oxidation – A homogeneous, metal-free alternative offering rapid kinetics and high yields.

Mechanistic Considerations & Strategy

Substrate Analysis

-

Target: 4-Nitrocinnamaldehyde (CAS: 1734-79-8)

-

Key Structural Features:

-

Allylic Alcohol: Susceptible to isomerization if acidic conditions are too harsh.

-

Nitro Group: Strongly electron-withdrawing. Reduces the nucleophilicity of the alcohol oxygen, potentially slowing down oxidations that rely on electrophilic attack on the oxygen.

-

Conjugated System: The extended

-system stabilizes the radical intermediates, making radical-based oxidations (like

-

Method Comparison

| Feature | Method A: Activated | Method B: TEMPO / BAIB | Method C: PCC / Swern |

| Selectivity | Excellent (Allylic specific) | Excellent (1° Alcohol specific) | Good, but risk of isomerization |

| Reaction Type | Heterogeneous (Surface-based) | Homogeneous | Homogeneous |

| Stoichiometry | Large Excess (10–20 eq) | Catalytic TEMPO / 1.1 eq BAIB | Stoichiometric Cr / Swern reagents |

| Workup | Simple Filtration | Extraction/Wash | Aqueous workup (Chromium waste) |

| Green Score | Low (Heavy metal waste) | High (Metal-free, mild) | Low (Toxic Cr or smelly sulfur) |

| Recommendation | Primary Choice for Robustness | Primary Choice for Efficiency | Not Recommended |

Protocol 1: Activated Manganese Dioxide ( ) Oxidation

Principle:

Activated

Reagents:

-

3-(4-nitrophenyl)-2-propen-1-ol (

) -

Activated Manganese(IV) oxide (

by weight or mole) -

Dichloromethane (DCM) or Chloroform (Anhydrous)

Equipment:

-

Round-bottom flask with magnetic stir bar.

-

Reflux condenser (optional, if heating is required).

-

Celite® 545 filter aid.

Step-by-Step Procedure:

-

Reagent Activation (CRITICAL):

-

If using commercial "Activated

", dry it in an oven at -

In-house Preparation (Attenburrow Method): Precipitate

from hot

-

-

Reaction Setup:

-

Dissolve 4-nitrocinnamyl alcohol (

, -

Add Activated

(

-

-

Execution:

-

Stir vigorously at room temperature.

-

Monitoring: Check by TLC (Solvent: 30% EtOAc/Hexane) every 2 hours. The aldehyde usually moves faster (higher

) than the alcohol. -

Optimization: If the reaction is slow (>24h), heat to reflux (

).

-

-

Workup:

-

Filter the black suspension through a pad of Celite packed in a sintered glass funnel.

-

Wash the filter cake thoroughly with DCM (

) to recover adsorbed product. -

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.

-

Visualizing the

Figure 1: Simplified surface mechanism of

Protocol 2: TEMPO / BAIB Oxidation

Principle:

This method uses a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and a stoichiometric co-oxidant, BAIB (Bis(acetoxy)iodo)benzene.[4][5] BAIB re-oxidizes the reduced TEMPO-hydroxylamine back to the active oxoammonium species. This method is homogeneous, faster than

Reagents:

-

3-(4-nitrophenyl)-2-propen-1-ol (

) -

TEMPO (

/ -

BAIB (

) -

Dichloromethane (DCM) or Acetonitrile (

) / Water (

Step-by-Step Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-nitrocinnamyl alcohol (

, -

Note: If solubility is an issue, add a small amount of water or use Acetonitrile/Water.[6]

-

-

Oxidant Addition:

-

Add BAIB (

, -

The solution typically turns orange/red due to the formation of the oxoammonium species.

-

-

Execution:

-

Stir at room temperature.

-

Time: Reaction is typically complete in 2–4 hours.

-

Monitoring: Monitor by TLC.

-

-

Workup:

-

Quench the reaction by adding aqueous saturated

(Sodium thiosulfate) ( -

Extract with DCM (

). -

Wash the organic layer with saturated

and brine. -

Dry over

, filter, and concentrate.

-

-

Purification:

-

The byproduct is Iodobenzene (

). This can be removed by column chromatography (Silica gel, Hexane/EtOAc gradient) or sometimes by high-vacuum drying if the product crystallizes well.

-

Visualizing the Catalytic Cycle:

Figure 2: The catalytic cycle of TEMPO mediated by BAIB co-oxidant.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion ( | "Wet" or inactive | Dry |

| Low Solubility | Nitro group increases crystallinity. | Switch solvent to |

| Over-oxidation (Acid formation) | Presence of water/excess oxidant (TEMPO). | Ensure anhydrous solvents.[7] Limit reaction time. |

| Iodobenzene Contamination | Incomplete removal of BAIB byproduct. | Use column chromatography. Iodobenzene elutes early in non-polar solvents. |

Safety & Handling

-

Nitro Compounds: While 4-nitrocinnamyl derivatives are generally stable, nitro compounds can be energetic. Avoid excessive heating of dry solids.

-

Manganese Dioxide: Inhalation hazard. Handle in a fume hood to avoid breathing dust.

-

BAIB: Irritant. Store in a refrigerator.

-

Dichloromethane: Suspected carcinogen.[8] Use appropriate PPE (gloves, goggles).

References

-

Attenburrow, J., et al. (1952).[9] A synthesis of Vitamin A from cyclohexanone. Journal of the Chemical Society, 1094-1111. Link

-

Vatèle, J. M. (2006).[10] Oxidation of alcohols to aldehydes and ketones: A guide to current common practice. Chemical Reviews, 106(7), 2990-3001.

-

De Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1996). On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153-1174. Link

-

Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293-295. (Describes TEMPO/BAIB protocol). Link

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Nitrocinnamaldehyde. Link

Sources

- 1. 4-硝基肉桂醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Nitrocinnamyl Alcohol | 1504-63-8 | TCI AMERICA [tcichemicals.com]

- 4. Curly Arrow: TEMPO - BAIB oxidation [curlyarrow.blogspot.com]

- 5. mdpi.com [mdpi.com]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 7. reddit.com [reddit.com]

- 8. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3702889A - Process for making activated manganese dioxide - Google Patents [patents.google.com]

- 10. organic-chemistry.org [organic-chemistry.org]

Application Note: Optimized Esterification Protocols for 3-(4-Nitrophenyl)prop-2-en-1-ol

Introduction & Chemical Context

The compound 3-(4-nitrophenyl)prop-2-en-1-ol , commonly known as p-nitrocinnamyl alcohol, is a highly valuable primary allylic alcohol. It is frequently utilized in medicinal chemistry for the design of hypoxia-targeted prodrugs—such as paclitaxel (PTX) derivatives—where the nitro group acts as a bio-reductive trigger in tumor microenvironments[1].

Because it is an allylic alcohol, the substrate presents specific synthetic challenges. Subjecting it to strongly acidic conditions (such as those used in a traditional Fischer esterification) risks allylic rearrangement, dehydration, or polymerization. Although the strongly electron-withdrawing para-nitro group destabilizes the potential allylic carbocation—thereby reducing the rate of

This application note details two field-proven, highly efficient methodologies for the esterification of 3-(4-nitrophenyl)prop-2-en-1-ol: the Modified Steglich Esterification and the Acyl Chloride Method .

Mechanistic Rationale & Pathway Selection (E-E-A-T)

To achieve quantitative esterification without the use of harsh Brønsted acids, acyl transfer catalysts like 4-dimethylaminopyridine (DMAP) are employed[2].

In the Steglich protocol , the carboxylic acid partner is activated by a carbodiimide (e.g., EDC or DCC) to form an O-acylisourea intermediate. Without a catalyst, this intermediate can undergo an irreversible rearrangement to an unreactive N-acylurea, diminishing yields[3]. DMAP acts as a hyper-nucleophile, attacking the O-acylisourea to form a highly electrophilic N-acylpyridinium salt. This intermediate rapidly reacts with the primary alcohol, regenerating the DMAP catalyst and driving the reaction to completion[3][4].

For less sensitive, commercially available acid derivatives, the Acyl Chloride Method provides a robust alternative. This two-step approach relies on the pre-formation of an acyl chloride, followed by nucleophilic attack by the alcohol in the presence of an organic base (like Triethylamine) to scavenge the generated HCl[5].

Decision matrix for selecting the optimal esterification protocol.

Quantitative Data Presentation

The following table summarizes the expected parameters and outcomes for both esterification methods when applied to 3-(4-nitrophenyl)prop-2-en-1-ol.

| Parameter | Protocol 1: Modified Steglich | Protocol 2: Acyl Halide Method |

| Reagents | EDC·HCl, DMAP, R-COOH | R-COCl, TEA, DMAP (cat.) |

| Solvent | DCM or Acetonitrile | Anhydrous DCM |

| Temperature | 0 °C | 0 °C |

| Reaction Time | 2.0 – 4.0 hours | 1.5 – 2.0 hours |

| Typical Yield | 85% – 95% | 90% – 98% |

| Byproduct Removal | Aqueous wash (Water-soluble urea) | Aqueous wash (TEA·HCl salts) |

| Best For | Complex, sensitive carboxylic acids | Simple aliphatic/aryl acids |

Experimental Protocols

Protocol 1: Modified Steglich Esterification (EDC/DMAP)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) instead of DCC. EDC is preferred because its urea byproduct is highly water-soluble, allowing for a self-validating and seamless aqueous workup without the need for tedious filtration[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 mmol) in 5 mL of anhydrous dichloromethane (DCM). Alternatively, acetonitrile can be used for a greener solvent profile[2].

-

Reagent Addition: Add 3-(4-nitrophenyl)prop-2-en-1-ol (1.0 mmol) and DMAP (0.1 mmol, 10 mol%) to the stirring solution.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Cooling the mixture prior to coupling agent addition minimizes the thermal rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea byproduct[3].

-

-

Activation: Add EDC·HCl (1.2 mmol) portion-wise over 5 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The p-nitro group renders the starting material and product highly UV-active (254 nm), allowing for precise tracking of alcohol consumption.

-

-

Workup: Dilute the mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (10 mL) to remove DMAP and the EDC-urea byproduct, saturated aqueous

(10 mL) to remove unreacted acid, and brine (10 mL). -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the purified ester.

Catalytic cycle of DMAP in the Steglich esterification process.

Protocol 2: Acyl Chloride Method

This method is highly efficient for reactions where the acyl chloride is commercially available or easily synthesized. It relies on a base to neutralize the generated hydrochloric acid, preventing the acidic degradation of the allylic alcohol[5].

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask flushed with inert gas (Nitrogen or Argon), dissolve 3-(4-nitrophenyl)prop-2-en-1-ol (1.0 mmol) in 5 mL of anhydrous DCM.

-

Base Addition: Add Triethylamine (TEA, 1.5 mmol) and a catalytic amount of DMAP (0.05 mmol).

-

Thermal Control: Cool the solution to 0 °C using an ice-water bath.

-

Acylation: Slowly add the corresponding acyl chloride (1.2 mmol) dropwise via a syringe.

-

Causality: Dropwise addition tightly controls the exothermic nature of the acylation, preventing localized heating that could trigger unwanted side reactions or degradation of the allylic substrate[5].

-

-

Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1.5 hours.

-

Self-Validation: The continuous formation of a dense, white precipitate (TEA·HCl salt) serves as a reliable visual indicator that the acylation is proceeding successfully.

-

-

Workup: Quench the reaction by adding 5 mL of distilled water. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove excess TEA and DMAP), saturated

, and brine. -

Isolation: Dry the organic phase over anhydrous

, filter, and evaporate the solvent under reduced pressure.

References

-

[2] Title: Synthesis of ( E )-cinnamyl ester derivatives via a greener Steglich esterification Source: researchgate.net URL:[Link]

-

[1] Title: Improved Biochemical Strategies for Targeted Delivery of Taxoids - PMC Source: nih.gov URL:[Link]

-

[3] Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC Source: nih.gov URL:[Link]

-

[4] Title: Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study | ACS Omega Source: acs.org URL:[Link]

Sources

- 1. Improved Biochemical Strategies for Targeted Delivery of Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Polymerization Applications of 4-Nitrocinnamyl Alcohol Derivatives: Synthesis, Photo-Crosslinking, and Advanced Nanomaterials

Introduction & Mechanistic Rationale

The development of stimuli-responsive polymers has fundamentally shifted the landscape of targeted drug delivery, nanomedicine, and smart coatings. Among the most versatile building blocks for these materials are cinnamyl alcohol derivatives. Specifically, 4-nitrocinnamyl alcohol (CAS 1504-63-8) offers a unique, dual-functional chemical architecture that makes it highly valuable for advanced polymerization applications.

The utility of 4-nitrocinnamyl alcohol lies in two distinct functional domains:

-

The Cinnamyl Alkene Moiety : The conjugated double bond is highly susceptible to photochemical [2+2] cycloaddition upon UV irradiation (λ > 300 nm). This allows polymers bearing pendant cinnamyl groups to undergo catalyst-free, highly efficient photo-crosslinking, forming robust cyclobutane networks .

-

The Nitroarene Group : The para-nitro substitution provides strong electrophilic character, which influences the self-assembly of amphiphilic block copolymers via π-π stacking and dipole interactions. Furthermore, the nitro group can be selectively reduced to an amine post-polymerization (e.g., yielding 4-aminocinnamyl derivatives), serving as a chemical trigger for targeted drug release or enabling further bioconjugation .

This application note details the end-to-end protocols for synthesizing 4-nitrocinnamyl methacrylate (4-NCMA), polymerizing it via Reversible Addition-Fragmentation chain Transfer (RAFT) to form amphiphilic block copolymers, and subsequently driving self-assembly and photo-crosslinking to yield stable nanocarriers.

Experimental Workflows and Mechanistic Pathways

To understand the lifecycle of 4-nitrocinnamyl-based polymers, it is critical to map the synthetic and functional workflows. The following diagrams illustrate the progression from monomer synthesis to the final crosslinked nanocarrier, as well as the mechanistic pathway of the photo-response.

Caption: Workflow from 4-nitrocinnamyl alcohol to photo-crosslinked nanocarriers.

Caption: Mechanistic pathway of photo-crosslinking and subsequent triggered reduction.

Step-by-Step Protocols

Protocol A: Synthesis of 4-Nitrocinnamyl Methacrylate (4-NCMA)

Objective: Convert 4-nitrocinnamyl alcohol into a polymerizable methacrylate monomer. Causality & Expert Insight: While methacryloyl chloride is traditionally used for esterifications, it generates HCl gas, which can induce side reactions with the sensitive cinnamyl double bond. We utilize methacrylic anhydride (MAAH) with Potassium Acetate (KAc) as a catalyst. KAc is a highly efficient, bio-based, and less toxic alternative to 4-dimethylaminopyridine (DMAP) .

Procedure:

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (55.8 mmol) of 4-nitrocinnamyl alcohol in 100 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: Add 9.46 g (61.4 mmol, 1.1 eq) of methacrylic anhydride to the solution.

-

Catalysis: Introduce 0.05 mol % of Potassium Acetate (KAc) to the mixture.

-

Reaction: Heat the reaction mixture to 40 °C under a nitrogen atmosphere and stir continuously for 8 hours. The mild temperature prevents premature thermal autopolymerization of the methacrylate groups.

-

Purification: Wash the organic layer three times with saturated aqueous NaHCO₃ (50 mL) to neutralize and remove the methacrylic acid byproduct. Wash once with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation: Verify the product via ¹H NMR (CDCl₃). Look for the appearance of methacrylate vinyl protons (δ ~5.6 and 6.1 ppm) and the retention of the cinnamyl double bond protons (δ ~6.4 and 6.7 ppm).

Protocol B: RAFT Polymerization of PEG-b-P(4-NCMA)